MHY884
MHY884
MHY884 is an tyrosinase inhibitor that acts by suppressing UVB-induced activation of NF-κB signaling pathway through the downregulation of oxidative stress.
Brand Name:
Vulcanchem
CAS No.:
1393371-35-1
VCID:
VC0535369
InChI:
InChI=1S/C15H14ClNO3S/c1-19-11-5-8(6-12(20-2)14(11)18)15-17-10-7-9(16)3-4-13(10)21-15/h3-7,15,17-18H,1-2H3
SMILES:
OC1=C(OC)C=C(C2SC3=CC=C(Cl)C=C3N2)C=C1OC
Molecular Formula:
C15H14ClNO3S
Molecular Weight:
323.79
MHY884
CAS No.: 1393371-35-1
Inhibitors
VCID: VC0535369
Molecular Formula: C15H14ClNO3S
Molecular Weight: 323.79
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1393371-35-1 |
---|---|
Product Name | MHY884 |
Molecular Formula | C15H14ClNO3S |
Molecular Weight | 323.79 |
IUPAC Name | 4-(5-Chloro-2,3-dihydrobenzo[d]thiazol-2-yl)-2,6-dimethoxyphenol |
Standard InChI | InChI=1S/C15H14ClNO3S/c1-19-11-5-8(6-12(20-2)14(11)18)15-17-10-7-9(16)3-4-13(10)21-15/h3-7,15,17-18H,1-2H3 |
Standard InChIKey | LQDWIAAYFSZPAR-UHFFFAOYSA-N |
SMILES | OC1=C(OC)C=C(C2SC3=CC=C(Cl)C=C3N2)C=C1OC |
Appearance | Solid powder |
Description | MHY884 is an tyrosinase inhibitor that acts by suppressing UVB-induced activation of NF-κB signaling pathway through the downregulation of oxidative stress. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | MHY884; MHY-884; MHY 884; |
Reference | 1: Choi YJ, Uehara Y, Park JY, Kim SJ, Kim SR, Lee HW, Moon HR, Chung HY. MHY884, a newly synthesized tyrosinase inhibitor, suppresses UVB-induced activation of NF-κB signaling pathway through the downregulation of oxidative stress. Bioorg Med Chem Lett. 2014 Mar 1;24(5):1344-8. doi: 10.1016/j.bmcl.2014.01.040. Epub 2014 Jan 25. PubMed PMID: 24508132. 2: Ha YM, Uehara Y, Park D, Jeong HO, Park JY, Park YJ, Lee JY, Lee HJ, Song YM, Moon HR, Chung HY. Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents. Appl Biochem Biotechnol. 2012 Nov;168(6):1416-33. doi: 10.1007/s12010-012-9867-5. Epub 2012 Sep 12. PubMed PMID: 22968587. |
Last Modified | Aug 20 2021 |
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